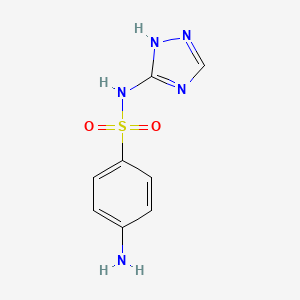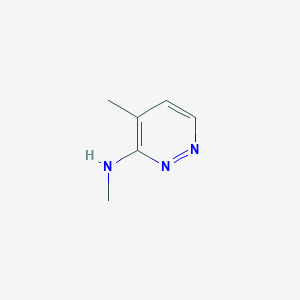
9-(Trifluoromethyl)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Trifluoromethyl)acridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their unique physical and chemical properties, as well as their broad range of biological activities and industrial applications . The trifluoromethyl group at the 9-position of the acridine ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Trifluoromethyl)acridine typically involves the reaction of 2-(trifluoromethyl)aniline with ortho-methyl-substituted aromatic Grignard reagents . The reaction conditions often include the use of zinc chloride as a catalyst and benzoic acid as a reagent . Another method involves the ortho-lithiation–cyclization sequence, where ortho-lithiated anilines react with benzoyl chloride under acidic conditions to form the acridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Trifluoromethyl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the acridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and various substituted acridines .
Wissenschaftliche Forschungsanwendungen
9-(Trifluoromethyl)acridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9-(Trifluoromethyl)acridine involves its interaction with biological targets such as DNA and enzymes. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase and telomerase . This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-(Trifluoromethyl)acridine include:
- 9-Phenylacridine
- 9-Carboxyacridine
- 9-Aminoacridine
Uniqueness
The presence of the trifluoromethyl group at the 9-position of the acridine ring makes this compound unique. This group enhances the compound’s chemical stability and biological activity compared to other acridine derivatives . The trifluoromethyl group also increases the lipophilicity of the compound, improving its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C14H8F3N |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
9-(trifluoromethyl)acridine |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8H |
InChI-Schlüssel |
GNMKVUOFTPOYEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)

![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)

![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)








